Bstfa-tmcs

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

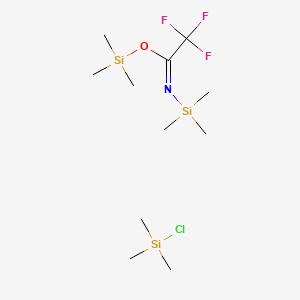

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

chloro(trimethyl)silane;trimethylsilyl (1E)-2,2,2-trifluoro-N-trimethylsilylethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18F3NOSi2.C3H9ClSi/c1-14(2,3)12-7(8(9,10)11)13-15(4,5)6;1-5(2,3)4/h1-6H3;1-3H3/b12-7+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNENVUOGWFDQAI-RRAJOLSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N=C(C(F)(F)F)O[Si](C)(C)C.C[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)/N=C(\C(F)(F)F)/O[Si](C)(C)C.C[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H27ClF3NOSi3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction to Derivatization in Gas Chromatography

An In-depth Technical Guide to BSTFA-TMCS in Gas Chromatography

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, many compounds of interest in fields such as drug development, metabolomics, and environmental analysis are non-volatile due to the presence of polar functional groups like hydroxyls (-OH), carboxyls (-COOH), amines (-NH), and thiols (-SH).[1] These groups can lead to poor chromatographic performance, including broad, tailing peaks and low detector response.[2] To overcome these limitations, a chemical modification process known as derivatization is employed. Derivatization converts polar analytes into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC analysis.[3] One of the most common and effective derivatization techniques is silylation.

The Role of BSTFA with TMCS

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a potent silylating agent used to replace active hydrogens with a trimethylsilyl (TMS) group [-Si(CH₃)₃]. The combination of BSTFA with Trimethylchlorosilane (TMCS) as a catalyst creates a highly effective and versatile derivatizing reagent mixture.

-

BSTFA (The Silylating Agent): BSTFA is responsible for donating the TMS group. Its reaction by-products, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are highly volatile, which is advantageous as they typically elute with the solvent front and do not interfere with the analysis of early-eluting analyte peaks.

-

TMCS (The Catalyst): TMCS significantly enhances the reactivity of BSTFA. While BSTFA alone can derivatize many compounds, the addition of TMCS (commonly at 1% to 10%) is crucial for derivatizing sterically hindered or less reactive functional groups such as amides and secondary amines. The mechanism is thought to involve TMCS acting as a stronger silyl donor in the transition state, facilitating the reaction.

The primary purpose of using this compound is to:

-

Increase Volatility: By replacing polar -OH, -NH, and -SH groups with nonpolar TMS groups, intermolecular hydrogen bonding is eliminated, reducing the boiling point of the analyte.

-

Enhance Thermal Stability: The resulting TMS derivatives are often more stable at the high temperatures required for GC analysis.

-

Improve Chromatographic Results: Derivatization leads to sharper, more symmetrical peaks and better separation from other components in the sample matrix.

Reactivity and Scope

This compound is a versatile reagent capable of derivatizing a wide array of compounds. The ease of silylation is dependent on the functional group and steric hindrance.

Logical Relationship: Functional Group Reactivity

References

An In-depth Technical Guide to the Chemical Properties and Applications of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reaction mechanisms, and applications of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) when used in conjunction with its catalyst, Trimethylchlorosilane (TMCS). This reagent mixture is a powerful and widely used silylating agent in analytical chemistry, particularly for the derivatization of polar molecules to increase their volatility and thermal stability for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis.

Core Chemical and Physical Properties

BSTFA, often formulated with 1-10% TMCS, is a highly effective reagent for replacing active hydrogens in a variety of functional groups with a trimethylsilyl (TMS) group.[1] This process, known as silylation or trimethylsilylation, reduces the polarity and hydrogen-bonding capacity of analytes, making them more amenable to GC analysis.[2][3] The addition of TMCS, a weaker silyl donor, enhances the silylating strength of BSTFA, enabling the derivatization of more sterically hindered and less reactive compounds such as amides and secondary amines.[4]

The physical and chemical properties of the BSTFA with TMCS reagent are summarized in the table below.

| Property | Value | Citations |

| Chemical Name | N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane | |

| Synonyms | BSTFA + TMCS | |

| CAS Number | 25561-30-2 | |

| Molecular Formula | C₈H₁₈F₃NOSi₂ | |

| Molecular Weight | 257.40 g/mol | |

| Appearance | Clear, colorless to very light yellow liquid | |

| Density | 0.97 g/mL (lit.); 0.969 g/mL at 25 °C (lit.) | |

| Boiling Point | 45-50 °C at 14 mmHg (lit.) | |

| Refractive Index | n20/D 1.384 (lit.) | |

| Flash Point | 6.7 °C (closed cup); 24 °C (closed cup) | |

| Solubility | Miscible with hexane (100 mg/mL); Soluble in chloroform. Hydrolyzes in water. | |

| Storage Temperature | 2-8°C or -20°C, under dry conditions |

Reaction Mechanism and the Role of TMCS

Silylation with BSTFA is a nucleophilic substitution reaction where an active hydrogen-containing functional group (e.g., -OH, -COOH, -NH₂, -SH) attacks the silicon atom of the silyl donor. The reaction proceeds through a bimolecular transition state. The byproducts of the reaction with BSTFA, mono-(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are highly volatile, which is advantageous as they typically elute with the solvent front in GC analysis and cause minimal interference.

The precise mechanism for the catalytic effect of TMCS is not fully understood, but it is established that the addition of TMCS enhances the donor strength of BSTFA. It is thought that TMCS may participate in the formation of a reactive intermediate, thereby facilitating the derivatization of less reactive functional groups. This combination is particularly effective for amides, many secondary amines, and hindered hydroxyl groups that are not completely derivatized by BSTFA alone.

Caption: Generalized silylation reaction of an analyte with BSTFA, catalyzed by TMCS.

Experimental Protocols

The following protocols are general guidelines and may require optimization for specific analytes and sample matrices. It is crucial to work under anhydrous conditions as BSTFA and the resulting TMS derivatives are sensitive to moisture.

General Derivatization Protocol (for Alcohols, Phenols, Carboxylic Acids)

This protocol is suitable for relatively reactive functional groups.

Materials:

-

Sample containing the analyte(s) of interest

-

BSTFA with 1% TMCS

-

Anhydrous solvent (e.g., pyridine, acetonitrile, dichloromethane, hexane)

-

GC vials with caps

-

Heating block or oven

-

Vortex mixer

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If the sample is in an aqueous solution, evaporate it to dryness under a stream of dry nitrogen. For liquid samples, transfer 1-10 mg into a clean, dry GC vial.

-

Solvent Addition (Optional): If necessary, dissolve the dried sample in 100 µL to 1.0 mL of a suitable anhydrous solvent.

-

Reagent Addition: Add an excess of the BSTFA + 1% TMCS reagent. A molar ratio of at least 2:1 of silylating reagent to active hydrogen is recommended. For a 1-10 mg sample, 100-500 µL of the reagent is typically sufficient.

-

Reaction: Cap the vial tightly and vortex for 10-30 seconds. Heat the mixture at 60-75°C for 15-60 minutes. Reaction time and temperature should be optimized based on the analyte's reactivity.

-

Analysis: Cool the vial to room temperature before injecting an aliquot into the GC or GC-MS system.

Protocol for Difficult-to-Silylate Compounds (e.g., Hindered Alcohols, Amines, Amides)

This protocol employs more forcing conditions for less reactive compounds.

Materials:

-

Same as the general protocol, but BSTFA with 10% TMCS may be beneficial.

-

Anhydrous pyridine is often used as a catalyst and solvent.

Procedure:

-

Sample Preparation: Follow the same drying procedure as in the general protocol.

-

Reagent and Solvent Addition: Dissolve the sample in a suitable solvent like pyridine or acetonitrile. Add an excess of BSTFA + TMCS (1-10%). For particularly difficult compounds, the concentration of TMCS can be increased.

-

Reaction: Cap the vial tightly and mix thoroughly. Heat at a higher temperature (e.g., 75-150°C) for a longer duration (e.g., 2.5 hours or more). The progress of the derivatization can be monitored by periodic GC analysis of aliquots.

-

Analysis: Cool the sample to room temperature before injection.

The following diagram illustrates a typical experimental workflow for silylation.

Caption: A standard workflow for sample derivatization using BSTFA with TMCS.

Quantitative Data and Performance

The use of BSTFA with TMCS significantly improves the quantitative analysis of polar compounds by GC-MS. The derivatization enhances analyte volatility and thermal stability, leading to improved chromatographic peak shape, reduced tailing, and better resolution.

A comparative study on the silylation of ethanol demonstrated that derivatization with BSTFA resulted in a lower limit of detection and quantification compared to other silylating agents, indicating higher sensitivity. The method also showed excellent linearity, accuracy, and precision with low relative standard deviation (RSD) values.

| Parameter | Typical Range/Value | Citations |

| Reagent to Analyte Ratio | ≥ 2:1 molar ratio of BSTFA per active hydrogen | |

| Reaction Temperature | Room Temperature to 150°C | |

| Reaction Time | 15 minutes to several hours | |

| TMCS Concentration | 1% to 30% (1% is sufficient for most applications) | |

| Injector Temperature | 125-150°C (for reagent purity analysis); up to 300°C for derivatives |

Applications in Research and Drug Development

The BSTFA + TMCS reagent system is exceptionally versatile and finds application in numerous fields.

-

Pharmaceutical Analysis: Derivatization of active pharmaceutical ingredients (APIs) and their metabolites, including steroids, alkaloids, and phenols, for pharmacokinetic and metabolic studies.

-

Clinical Chemistry: Analysis of amino acids, fatty acids, and sugars in biological matrices.

-

Environmental Analysis: Quantification of estrogenic compounds and other pollutants in water samples.

-

Food Science: Determination of additives, contaminants, and natural products in food.

-

Forensics and Toxicology: Detection and quantification of drugs of abuse and their metabolites in urine and blood.

Stability, Storage, and Safety

Stability: BSTFA + TMCS is highly sensitive to moisture and will hydrolyze upon contact with water. The resulting TMS derivatives also exhibit variable hydrolytic stability; for instance, TMS amino acids hydrolyze readily, while TMS sugars are more stable. To ensure reproducibility, derivatized samples should be analyzed promptly or stored in a tightly sealed vial with an excess of the silylating reagent in a freezer.

Storage: The reagent should be stored in a dry, well-ventilated area, away from ignition sources. Unopened ampules or vials are packaged under nitrogen to exclude moisture and ensure long-term stability.

Safety: BSTFA is considered toxic and carcinogenic. It is also flammable and can cause irritation to the eyes, skin, and respiratory system. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

This guide provides a foundational understanding of the chemical properties and applications of BSTFA with TMCS. For specific applications, further optimization of the experimental conditions is recommended to achieve the desired analytical performance.

References

The Catalyst's Edge: Unpacking the Role of TMCS in BSTFA Reagent for Robust Analyte Derivatization

For researchers, scientists, and drug development professionals engaged in gas chromatography-mass spectrometry (GC-MS), the derivatization of polar analytes is a critical step to enhance volatility and thermal stability. The combination of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalytic amount of Trimethylchlorosilane (TMCS) is a widely employed and potent silylating agent. This in-depth technical guide elucidates the pivotal role of TMCS, provides detailed experimental protocols, and visualizes the underlying chemical processes and workflows.

The Synergistic Power of BSTFA and TMCS

BSTFA is a strong trimethylsilyl (TMS) donor, adept at replacing active hydrogens on functional groups such as hydroxyls, carboxyls, amines, and thiols with a TMS group (-Si(CH₃)₃). This process, known as silylation, reduces the polarity and increases the volatility of the analyte, making it amenable to GC-MS analysis.

However, for certain molecules, particularly those with sterically hindered functional groups (e.g., secondary amines, hindered hydroxyls) or less reactive sites, BSTFA alone may result in incomplete derivatization. This is where the addition of TMCS becomes crucial.[1][2]

TMCS acts as a catalyst, significantly enhancing the silylating power of BSTFA.[3] While the precise mechanism of this catalytic action is not fully understood, it is widely accepted that TMCS increases the donor strength of BSTFA.[1] One proposed mechanism involves the formation of a more reactive silylating intermediate. The addition of even a small amount of TMCS, typically 1-10%, can dramatically improve derivatization efficiency and reaction rates.[1] In some applications, higher concentrations of TMCS (up to 30%) may be employed for particularly challenging analytes.

Quantitative Impact of TMCS on Derivatization Efficiency

The inclusion of TMCS in the BSTFA reagent mixture demonstrably improves the derivatization yield for a wide range of compounds. While comprehensive quantitative comparison data is often embedded within specific application-focused studies, the general consensus in the scientific literature underscores the necessity of TMCS for achieving complete and reproducible derivatization, especially for complex biological molecules. For many amides, secondary amines, and hindered hydroxyls, derivatization is unsatisfactory without the catalytic action of TMCS.

Table 1: Qualitative and Semi-Quantitative Comparison of Derivatization Efficiency

| Analyte Class | Functional Group | Derivatization with BSTFA Alone | Derivatization with BSTFA + TMCS | Reference |

| Steroids | Hindered Hydroxyls | Often incomplete | Complete derivatization | |

| Amino Acids | Multiple active hydrogens | Variable, may be incomplete | Generally complete and reproducible | |

| Fatty Acid Amides | Amide group | Incomplete | Satisfactory derivatization | |

| Secondary Amines | Secondary amine group | Incomplete | Satisfactory derivatization |

Experimental Protocols

Accurate and reproducible derivatization is contingent on meticulous experimental technique. The following protocols are provided as a general guide and may require optimization for specific analytes and matrices. A critical precaution for all silylation reactions is the exclusion of moisture, as BSTFA and TMCS are highly sensitive to hydrolysis. All glassware and solvents must be anhydrous.

Protocol 1: General Derivatization of Steroids

This protocol is suitable for the analysis of steroid hormones in biological samples.

Materials:

-

Sample extract (dried)

-

BSTFA + 1% TMCS

-

Anhydrous pyridine (optional, as a solvent and HCl scavenger)

-

Reaction vials with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

GC-MS system

Procedure:

-

Transfer the dried sample extract to a reaction vial.

-

Add 50 µL of anhydrous pyridine to dissolve the sample.

-

Add 100 µL of BSTFA + 1% TMCS to the vial.

-

Tightly cap the vial and vortex for 30 seconds.

-

Heat the vial at 60-80°C for 30-60 minutes. Optimization of time and temperature may be necessary depending on the specific steroids.

-

Cool the vial to room temperature.

-

Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Protocol 2: Derivatization of Amino Acids in Biological Fluids

This two-step protocol is often used for amino acids to ensure complete derivatization of all active hydrogens.

Materials:

-

Dried biological fluid extract (e.g., plasma, urine)

-

Methoxyamine hydrochloride in pyridine (20 mg/mL)

-

BSTFA + 1% TMCS

-

Reaction vials with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

GC-MS system

Procedure:

-

Methoximation:

-

Add 50 µL of methoxyamine hydrochloride solution to the dried extract.

-

Vortex and heat at 60°C for 30 minutes to protect carbonyl groups.

-

Cool the vial to room temperature.

-

-

Silylation:

-

Add 100 µL of BSTFA + 1% TMCS to the vial.

-

Tightly cap the vial, vortex, and heat at 70°C for 60 minutes.

-

Cool the vial to room temperature.

-

Inject an appropriate volume into the GC-MS.

-

Protocol 3: Derivatization of Free Fatty Acids

This protocol facilitates the analysis of free fatty acids in various sample matrices.

Materials:

-

Dried fatty acid sample

-

BSTFA + 1% TMCS

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Reaction vials with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

GC-MS system

Procedure:

-

Dissolve the dried fatty acid sample in 100 µL of an anhydrous solvent in a reaction vial.

-

Add 50 µL of BSTFA + 1% TMCS. A 10x molar excess of the reagent is recommended.

-

Tightly cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.

-

Cool the vial to room temperature.

-

An additional solvent can be added to dilute the sample before injection into the GC-MS.

Visualizing the Derivatization Process and Analytical Workflows

Graphviz diagrams provide a clear visual representation of the chemical reactions and experimental workflows involved in BSTFA/TMCS derivatization.

Caption: General silylation reaction of an analyte with BSTFA, catalyzed by TMCS.

Caption: A proposed mechanism for the catalytic role of TMCS in BSTFA silylation.

Caption: A typical experimental workflow for the GC-MS analysis of steroids in plasma.

Conclusion

The addition of TMCS to BSTFA is a cornerstone of modern analytical derivatization for GC-MS. Its catalytic activity ensures complete and efficient silylation of a broad spectrum of analytes, including those with challenging chemical structures. For researchers in drug development and other scientific fields, a thorough understanding of the role of TMCS and the application of robust experimental protocols are paramount for generating high-quality, reliable data. The visualization of these processes further aids in comprehending the intricate steps involved in preparing samples for sensitive and accurate GC-MS analysis.

References

An In-depth Technical Guide to the Safe Handling of BSTFA-TMCS

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane (BSTFA-TMCS), a common derivatizing reagent in gas chromatography (GC) and mass spectrometry (MS). Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] Some formulations are considered to cause severe skin burns and eye damage.[3] It is harmful if inhaled and may have cumulative effects.[4] The vapor may form explosive mixtures with air and can travel to an ignition source and flash back.[1] this compound reacts violently with water.

GHS Classification:

-

Flammable liquids (Category 2 or 3)

-

Skin Corrosion/Irritation (Category 1C or 2)

-

Serious Eye Damage/Eye Irritation (Category 1 or 2)

Signal Word: Danger or Warning

Hazard Statements:

-

Highly flammable liquid and vapor (H225) or Flammable liquid and vapor (H226).

-

Causes severe skin burns and eye damage (H314) or Causes skin irritation (H315).

-

Causes serious eye damage (H318) or Causes serious eye irritation (H319).

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for safe handling and storage.

| Property | Value | References |

| Appearance | Light yellow liquid | |

| Odor | Slight | |

| Boiling Point | 45-50 °C / 113-122 °F @ 14 mmHg | |

| Melting Point | -10 °C / 14 °F | |

| Flash Point | 6.7 °C / 44.1 °F (closed cup) to 24 °C / 75.2 °F (closed cup) | |

| Specific Gravity | 0.960 - 0.97 g/mL | |

| Solubility | Reacts with water (hydrolyzes). Miscible in hexane. | |

| Vapor Density | No information available | |

| Vapor Pressure | No information available |

Handling and Storage Precautions

Proper handling and storage are paramount to prevent exposure and accidents.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves, and a lab coat. A NIOSH/MSHA approved respirator for organic/acid gas may be necessary.

-

Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Avoid contact with skin and eyes. Do not breathe vapors or mist.

-

Prevent contact with water and moist air, as it reacts violently and decomposes the reagent. Handle under dry conditions, and consider using dry glassware and syringes.

Storage:

-

Store in a cool, dry, and well-ventilated place. Refrigeration is recommended.

-

Keep containers tightly closed and protected from moisture. Storing under nitrogen is advised.

-

Store away from incompatible materials such as acids, bases, strong oxidizing agents, and alcohols.

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention immediately.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing.

-

Skin Contact: Remove contaminated clothing and wash skin immediately with plenty of soap and water for at least 15 minutes.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use water, as it reacts violently with the substance.

-

Specific Hazards: Flammable liquid. Vapors may form explosive mixtures with air and can travel to an ignition source. Containers may explode when heated. Hazardous decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, silicon dioxide, and gaseous hydrogen fluoride.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

-

Evacuate personnel from the area and ensure adequate ventilation.

-

Remove all sources of ignition.

-

Wear appropriate personal protective equipment.

-

Contain the spill using an inert absorbent material (e.g., sand, diatomite). Do not use water to clean up.

-

Collect the absorbed material into a suitable, closed container for disposal.

Experimental Protocols: Derivatization for GC/MS

This compound is a powerful silylating agent used to increase the volatility and thermal stability of compounds for GC analysis.

General Derivatization Procedure:

-

Sample Preparation: Ensure the sample (1-10 mg) is dry. If in an aqueous solution, evaporate to dryness. The sample can be dissolved in an aprotic solvent.

-

Reagent Addition: Add an excess of this compound to the sample in a reaction vial. A 2:1 molar ratio of reagent to the active hydrogen is recommended. For a sample of less than 100 µg, 25 µL of BSTFA and 25 µL of pyridine (as a catalyst) can be used.

-

Reaction: Cap the vial tightly and mix. The reaction often proceeds at room temperature. For less reactive compounds, heating at 60-70°C for 20-30 minutes may be required.

-

Analysis: Cool the sample to room temperature before injecting it into the GC/MS system.

Important Considerations:

-

This compound is highly sensitive to moisture. All glassware and syringes must be thoroughly dried.

-

The reagent can corrode syringe plungers. Clean syringes immediately after use with methanol and then a suitable solvent like DCM.

-

Always prepare a reagent blank to identify any potential artifacts.

Visualized Workflows and Relationships

To further clarify the safety and handling procedures, the following diagrams illustrate key workflows and logical relationships.

References

The Principle of Silylation: An In-depth Technical Guide to Derivatization using BSTFA-TMCS

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), the analysis of non-volatile or thermally labile compounds presents a significant challenge. Derivatization is a critical technique employed to chemically modify such analytes, enhancing their volatility and thermal stability, thereby making them amenable to GC-MS analysis. Among the myriad of derivatization reagents, the combination of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) has emerged as a powerful and versatile tool for silylation. This technical guide provides a comprehensive overview of the core principles of derivatization using BSTFA-TMCS, detailed experimental protocols, and its applications in scientific research and drug development.

Core Principles of this compound Derivatization

Silylation is a chemical process that replaces an active hydrogen atom in a molecule with a trimethylsilyl (TMS) group (-Si(CH₃)₃). This process is particularly effective for compounds containing polar functional groups such as hydroxyls (-OH), carboxyls (-COOH), amines (-NH₂), and thiols (-SH). The replacement of the active hydrogen with a non-polar TMS group significantly reduces the analyte's polarity and its ability to form hydrogen bonds. This reduction in intermolecular forces leads to an increase in volatility, a crucial requirement for GC analysis.[1]

The Role of BSTFA and TMCS:

-

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): BSTFA is a potent silylating agent. It readily donates a trimethylsilyl group to active hydrogens. A key advantage of BSTFA is that its by-products, mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are highly volatile and typically elute with the solvent front in a chromatogram, thus minimizing interference with the analytes of interest.[2]

-

TMCS (Trimethylchlorosilane): TMCS is often used as a catalyst in conjunction with BSTFA.[3] While the exact mechanism is not fully elucidated, it is believed that TMCS enhances the silylating power of BSTFA, particularly for sterically hindered or less reactive functional groups like secondary amines and amides.[2] It is thought to participate in the formation of a more reactive intermediate, thereby driving the derivatization reaction to completion.[2] For some challenging derivatizations, the concentration of TMCS may be increased, where it may act as more than just a catalyst.

The general order of reactivity of functional groups with BSTFA is: alcohols > phenols > carboxylic acids > amines > amides. Steric hindrance also plays a significant role, with primary functional groups reacting more readily than secondary, and secondary more readily than tertiary.

Quantitative Impact of this compound Derivatization

The primary goal of derivatization is to improve the analytical performance of GC-MS methods. This improvement can be quantified in several ways, including lower limits of detection (LOD), better recovery rates, and enhanced precision.

| Analyte Class | Analyte Example | Improvement Metric | Value | Reference |

| Phenols | Bisphenol A (BPA) | Limit of Detection (LOD) | 57 ppb (vs. 600 ppb underivatized) | N/A |

| Amino Acids | Valine, Leucine, Isoleucine, Phenylalanine | Recovery | 92% - 106% | |

| Amino Acids | Valine, Leucine, Isoleucine, Phenylalanine | Relative Standard Deviation (RSD) | < 8.0% | |

| Alcohols | 1-chloro-2-propanol, 2-chloro-1-propanol | Limit of Detection (LOD) | 3 ng/g | |

| Alcohols | 1-chloro-2-propanol, 2-chloro-1-propanol | Limit of Quantitation (LOQ) | 10 ng/g | |

| Alkylphenols | Various | Limit of Detection (LOD) | 0.07 to 2.34 ng/L |

Experimental Protocols

The following are generalized protocols for the derivatization of common analyte classes using this compound. It is crucial to note that these protocols may require optimization based on the specific analyte, sample matrix, and analytical instrumentation.

Protocol 1: General Derivatization of Alcohols, Phenols, and Carboxylic Acids

-

Sample Preparation: Accurately weigh 1-10 mg of the sample into a clean, dry reaction vial. If the sample is in an aqueous solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical as silylating reagents are moisture-sensitive.

-

Reagent Addition: Add an excess of the silylating reagent. A common mixture is BSTFA with 1% TMCS (v/v). A molar ratio of at least 2:1 of the silylating reagent to active hydrogens is recommended. For a 1 mg sample, 100-200 µL of the reagent mixture is often sufficient. A solvent such as pyridine or acetonitrile can be used if necessary.

-

Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes. Reaction times and temperatures can vary significantly depending on the analyte's reactivity and steric hindrance.

-

Analysis: Cool the vial to room temperature before opening. The derivatized sample can then be directly injected into the GC-MS system.

Protocol 2: Derivatization of Amino Acids

-

Sample Preparation: Evaporate an aqueous sample containing the amino acids to dryness.

-

Reagent Addition: Add a suitable solvent like acetonitrile, followed by the this compound reagent. For example, for each mg of amino acid, 1 mL of acetonitrile and 0.25 mL of BSTFA + TMCS can be used.

-

Reaction: Seal the vial tightly and heat at a higher temperature, for instance, 100-150°C for 30 minutes to 2.5 hours, to ensure complete derivatization of both the carboxyl and amino groups.

-

Analysis: Cool the sample to room temperature before GC-MS analysis.

Protocol 3: Two-Step Derivatization for Carbonyl-Containing Compounds (e.g., Steroids, Sugars)

For compounds containing carbonyl groups, a two-step process is often necessary to prevent the formation of multiple isomers.

-

Methoximation:

-

Dissolve the dry sample in pyridine.

-

Add a solution of methoxyamine hydrochloride in pyridine.

-

Heat at 60-80°C for 30-60 minutes to convert the carbonyl groups to their methoxime derivatives.

-

-

Silylation:

-

After cooling, add the this compound reagent to the reaction mixture.

-

Heat again at 60-80°C for 30-60 minutes to silylate the hydroxyl and other active hydrogen-containing groups.

-

-

Analysis: Cool to room temperature and inject into the GC-MS.

Visualizing the Process

This compound Derivatization Reaction

References

An In-depth Technical Guide to Functional Group Reactivity with BSTFA-TMCS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the functional groups susceptible to derivatization by N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in conjunction with the catalyst Trimethylchlorosilane (TMCS). This silylation cocktail is a cornerstone in analytical chemistry, particularly for preparing volatile and thermally stable derivatives for gas chromatography-mass spectrometry (GC-MS). Understanding the reactivity of BSTFA-TMCS with various functional moieties is paramount for robust method development and accurate quantitative analysis in drug discovery and metabolomics.

Core Principles of this compound Derivatization

Silylation is a chemical modification technique that replaces an active hydrogen atom in a molecule with a trimethylsilyl (TMS) group.[1][2][3] This process is particularly valuable for polar compounds that exhibit poor chromatographic performance due to low volatility or thermal instability.[1][4] BSTFA is a powerful silylating agent, and the addition of TMCS as a catalyst enhances its reactivity, especially towards sterically hindered and less reactive functional groups. The derivatization reaction involves the nucleophilic attack of an atom with an active hydrogen (such as oxygen, nitrogen, or sulfur) on the silicon atom of BSTFA. The byproducts of this reaction, mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are highly volatile, which minimizes interference in chromatographic analysis.

Reactive Functional Groups and Their Relative Reactivity

This compound reacts with a broad spectrum of functional groups containing active hydrogens. The general order of reactivity is influenced by factors such as acidity, steric hindrance, and the presence of catalysts.

The established order of ease of derivatization for various functional groups with a silylating reagent like BSTFA is as follows: Alcohols > Phenols > Carboxylic Acids > Amines > Amides

Within these classes, steric hindrance further modulates reactivity. For instance, the ease of silylation for alcohols and amines follows these trends:

-

Alcohols: Primary > Secondary > Tertiary

-

Amines: Primary > Secondary

The following table summarizes the key functional groups known to react with this compound.

| Functional Group Class | Specific Functional Group | Reactivity Notes |

| Hydroxyl-Containing | Primary Alcohols | React readily, often at room temperature. |

| Secondary Alcohols | Reaction may require heating. | |

| Tertiary Alcohols | Often require heating and the presence of a catalyst like TMCS for complete derivatization. | |

| Phenols | Generally reactive, but may require heating. | |

| Carbohydrates (Sugars) | The multiple hydroxyl groups are readily silylated, often requiring a two-step process if carbonyl groups are present. | |

| Carboxyl-Containing | Carboxylic Acids | Readily derivatized, though heating is often employed to ensure complete reaction. |

| Nitrogen-Containing | Primary Amines | Form TMS derivatives, but can sometimes yield multiple products. |

| Secondary Amines | Less reactive than primary amines and may require a catalyst. | |

| Amides | Generally the least reactive among these groups, often requiring forcing conditions (higher temperatures and catalyst). | |

| Ureas | Similar to amides, derivatization can be challenging. | |

| Sulfur-Containing | Thiols (Mercaptans) | The active hydrogen on the sulfur atom is readily replaced by a TMS group. |

| Phosphorus-Containing | Phosphates | Can be silylated, although specific conditions may be required. |

Experimental Protocols for Silylation

Precise and reproducible derivatization is contingent on optimized experimental conditions. The following protocols are generalized methodologies for the silylation of common analyte classes using this compound. It is crucial to note that these are starting points, and optimization for specific analytes is often necessary.

Protocol 1: General Silylation of Hydroxyl and Carboxylic Acid Containing Compounds

This protocol is suitable for a wide range of analytes including alcohols, phenols, and carboxylic acids.

Materials:

-

Sample (1-10 mg), dried.

-

BSTFA with 1% TMCS.

-

Anhydrous solvent (e.g., pyridine, acetonitrile, dichloromethane).

-

Reaction vials with PTFE-lined caps.

-

Heating block or oven.

Procedure:

-

Ensure the sample is completely dry, as silylating reagents are highly sensitive to moisture. This can be achieved by evaporation under a stream of dry nitrogen or by lyophilization.

-

To the dried sample in a reaction vial, add 50-100 µL of an anhydrous solvent to dissolve the analyte.

-

Add 50-100 µL of BSTFA + 1% TMCS. A molar excess of the silylating reagent is recommended, with a general guideline being at least a 2:1 molar ratio of BSTFA to active hydrogens.

-

Tightly cap the vial and mix thoroughly.

-

Heat the vial at 60-80°C for 30-60 minutes. The optimal temperature and time will vary depending on the specific analyte and the degree of steric hindrance.

-

Allow the vial to cool to room temperature before injecting an aliquot into the GC-MS system.

Protocol 2: Silylation of Primary Amines

This protocol is specifically tailored for the derivatization of primary amines.

Materials:

-

Primary amine sample.

-

BSTFA with 1% TMCS.

-

Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane).

-

Reaction vials with PTFE-lined caps.

-

Heating block or oven.

Procedure:

-

Accurately weigh or pipette a known amount of the primary amine sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add 100 µL of the anhydrous solvent to dissolve the sample.

-

Add 100 µL of BSTFA with 1% TMCS.

-

Tightly cap the vial and heat at 70-80°C for 30-60 minutes in a heating block or oven.

-

Allow the vial to cool to room temperature.

-

Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC system.

Visualizing the Silylation Process

To further elucidate the derivatization process, the following diagrams illustrate the logical workflow and the underlying chemical reaction.

References

- 1. Silylation Derivatization Reagent, BSTFA w/1% TMCS (N,O-bis[Trimethylsilyltrifluoroacetamide] w/1% Trimethylchlorosilane), 10x1 g Vials, 10-pk. [restek.com]

- 2. Silylation Reagents - Regis Technologies [registech.com]

- 3. Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. [restek.com]

- 4. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]

An In-depth Technical Guide to the Derivatization of Polar Compounds Using BSTFA-TMCS for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst for the derivatization of polar compounds prior to gas chromatography-mass spectrometry (GC-MS) analysis. This powerful silylation reagent mixture is essential for enhancing the volatility and thermal stability of a wide range of analytes, making them amenable to GC-MS.

Introduction to BSTFA-TMCS Derivatization

Polar compounds, such as those containing hydroxyl (-OH), carboxyl (-COOH), amine (-NH), and thiol (-SH) functional groups, are often non-volatile and thermally labile, making their direct analysis by GC-MS challenging.[1] Derivatization is a chemical modification process that addresses these issues. Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is a widely used derivatization technique.[2][3]

BSTFA is a highly effective silylating agent, and its combination with TMCS as a catalyst enhances its reactivity, particularly for hindered functional groups and secondary amines.[4][5] The by-products of the reaction with BSTFA are volatile and typically elute with the solvent front, minimizing interference with the analytes of interest. This makes the this compound combination a versatile and preferred reagent for the analysis of a broad spectrum of polar compounds, including amino acids, sugars, organic acids, steroids, and phenols.

The Chemistry of Silylation with this compound

The derivatization process with BSTFA involves the nucleophilic attack of the active hydrogen-containing functional group on the silicon atom of the silyl donor. This results in the formation of a more volatile and thermally stable TMS derivative.

The addition of TMCS as a catalyst increases the silylating strength of BSTFA. While the exact mechanism is not fully understood, it is believed that TMCS participates in the formation of a reactive intermediate, thereby enhancing the donor strength of BSTFA. For many applications, a 1% TMCS concentration is sufficient, but this can be increased for less reactive compounds.

dot

Caption: Silylation reaction of a polar analyte with BSTFA, catalyzed by TMCS.

Experimental Protocols

A generalized workflow for derivatization with this compound is presented below. It is crucial to perform all steps under anhydrous (dry) conditions, as this compound is highly sensitive to moisture.

dot

Caption: A generalized experimental workflow for this compound derivatization.

General Single-Step Derivatization Protocol

This protocol is suitable for a wide range of compounds including alcohols, phenols, and simple carboxylic acids.

-

Sample Preparation: Place 1-10 mg of the dried sample into a reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness, for instance, under a stream of dry nitrogen.

-

Reagent Addition: Add 0.1-0.5 mL of BSTFA + TMCS (commonly 99:1, v/v) to the sample. A solvent such as pyridine or acetonitrile can be used, especially if the sample is not readily soluble in the derivatization reagent alone.

-

Reaction: Tightly cap the vial and mix thoroughly. The reaction can often proceed at room temperature for 5-15 minutes. For less reactive or sterically hindered compounds, heating at 60-90°C for 15-60 minutes is recommended.

-

Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.

Two-Step Derivatization Protocol for Carbonyl-Containing Compounds

For compounds containing carbonyl groups, such as sugars and keto-acids, a two-step process involving methoximation prior to silylation is often necessary to prevent the formation of multiple isomers.

-

Sample Preparation: Ensure the sample is completely dry in a GC vial.

-

Methoximation: Add 50 µL of methoxyamine hydrochloride (MOX) in pyridine (e.g., 20 mg/mL) to the dried sample. Cap the vial and heat at 30-60°C for 30-90 minutes.

-

Silylation: Cool the vial to room temperature. Add 80-100 µL of BSTFA + TMCS. Tightly cap the vial and heat at 60-80°C for 30-60 minutes.

-

Analysis: Cool the sample to room temperature before injecting it into the GC-MS.

Quantitative Data and Reaction Conditions

The optimal conditions for derivatization can vary depending on the class of polar compounds. The following tables summarize typical reaction parameters.

Table 1: Derivatization of Amino Acids

| Parameter | Value | Reference(s) |

| Sample Amount | 0.5-6.0 mg | |

| Drying | Evaporate to dryness at 70°C with nitrogen stream | |

| Solvent | Acetonitrile | |

| Reagent | BSTFA + TMCS | |

| Reagent Volume | 0.25 mL per mg of amino acid + 1 mL acetonitrile | |

| Temperature | 100-150°C | |

| Time | 30 minutes - 2.5 hours |

Table 2: Derivatization of Sugars (Two-Step Protocol)

| Parameter | Value | Reference(s) |

| Methoximation | ||

| Reagent | Methoxyamine HCl in Pyridine | |

| Temperature | 30-60°C | |

| Time | 30-90 minutes | |

| Silylation | ||

| Reagent | BSTFA + TMCS | |

| Reagent Volume | 80-120 µL | |

| Temperature | 60-80°C | |

| Time | 30-60 minutes |

Table 3: Derivatization of Organic Acids

| Parameter | Value | Reference(s) |

| Sample Preparation | Dried extract | |

| Solvent | Acetonitrile or Dichloromethane | |

| Reagent | BSTFA + 1% TMCS | |

| Reagent Volume | 50 µL (for 100 µL of 1 mg/mL sample) | |

| Temperature | 60°C | |

| Time | 60 minutes |

Table 4: Derivatization of Steroids and Phenols

| Parameter | Value | Reference(s) |

| Sample Preparation | Dried extract | |

| Solvent | Pyridine and Hexane | |

| Reagent | BSTFA + TMCS | |

| Temperature | 60-70°C | |

| Time | 20-30 minutes |

Advantages and Considerations

Advantages of this compound Derivatization:

-

Versatility: Reacts with a wide array of polar functional groups.

-

High Reactivity: The addition of TMCS enhances the silylating power of BSTFA, enabling the derivatization of hindered groups.

-

Volatile By-products: The by-products of the reaction are highly volatile and generally do not interfere with the chromatographic analysis.

-

Thermal Stability of Derivatives: The resulting TMS derivatives are typically thermally stable, which is ideal for GC analysis.

Important Considerations:

-

Moisture Sensitivity: this compound is extremely sensitive to moisture, and all glassware and samples must be thoroughly dried to prevent reagent hydrolysis and ensure complete derivatization.

-

Derivative Stability: While thermally stable, TMS derivatives can be susceptible to hydrolysis. Therefore, it is recommended to analyze the samples as soon as possible after derivatization, ideally within 24 hours.

-

Reagent Excess: It is advisable to use an excess of the silylating reagent to drive the reaction to completion. A molar ratio of at least 2:1 of BSTFA to active hydrogen is recommended.

-

Safety Precautions: BSTFA is flammable and can be an irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

The use of BSTFA with a TMCS catalyst is a robust and highly effective method for the derivatization of polar compounds for GC-MS analysis. By converting polar analytes into more volatile and thermally stable TMS derivatives, this technique significantly expands the range of compounds that can be analyzed by GC-MS. Adherence to proper experimental protocols, particularly the maintenance of anhydrous conditions, is critical for achieving successful and reproducible results. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively implement this compound derivatization in their analytical workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Silylation Derivatization Reagent, BSTFA w/1% TMCS (N,O-bis[Trimethylsilyltrifluoroacetamide] w/1% Trimethylchlorosilane), 10x1 g Vials, 10-pk. [restek.com]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

The Cornerstone of GC-MS Metabolomics: A Technical Guide to BSTFA-TMCS Derivatization

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolomics, the precise and comprehensive analysis of small molecules is paramount. Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical technique, but its application to a vast array of polar and non-volatile metabolites is contingent on a critical sample preparation step: derivatization. This technical guide delves into the core of one of the most robust and widely adopted derivatization strategies – the use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in conjunction with the catalyst Trimethylchlorosilane (TMCS). This combination effectively transforms polar functional groups into their more volatile and thermally stable trimethylsilyl (TMS) derivatives, unlocking their detectability by GC-MS and providing a panoramic view of the metabolome.

The Silylation Reaction: Mechanism and Advantages

The primary role of BSTFA is to replace active hydrogens on polar functional groups, such as hydroxyls (-OH), carboxyls (-COOH), amines (-NH2), and thiols (-SH), with a trimethylsilyl (-Si(CH3)3) group.[1] This process, known as silylation, reduces the polarity of the metabolites, thereby increasing their volatility and making them amenable to analysis in the gas phase.[2]

The addition of TMCS as a catalyst significantly enhances the silylating power of BSTFA, enabling the derivatization of sterically hindered and less reactive compounds.[3] While the exact mechanism is not fully elucidated, it is believed that TMCS facilitates the reaction by creating a more reactive silylating intermediate.[3]

Key Advantages of BSTFA + TMCS Derivatization:

-

Broad Applicability: Effectively derivatizes a wide range of metabolite classes including amino acids, organic acids, sugars, fatty acids, and some steroids.[4]

-

High Volatility of Byproducts: The byproducts of the reaction, monofluorotrifluoroacetamide and trifluoroacetamide, are highly volatile and typically elute with the solvent front, minimizing interference with the analytes of interest.

-

Enhanced Thermal Stability: TMS derivatives are more thermally stable than their parent compounds, preventing degradation in the high-temperature environment of the GC injector and column.

-

Improved Chromatographic Resolution: The reduction in polarity leads to sharper and more symmetrical peaks, improving the separation and resolution of complex metabolite mixtures.

Experimental Protocols: A Step-by-Step Guide

Successful derivatization with BSTFA-TMCS hinges on meticulous attention to detail, particularly the exclusion of moisture, which can hydrolyze the reagents and the resulting TMS derivatives. All glassware, solvents, and samples must be anhydrous.

Two-Step Derivatization for Carbonyl-Containing Compounds (e.g., Sugars, Keto-Acids)

For metabolites containing carbonyl groups, a two-step derivatization process is essential to prevent the formation of multiple derivatives from different tautomers. The first step, methoximation, stabilizes the carbonyl group.

Step 1: Methoximation

-

Sample Preparation: The dried sample extract is placed in a GC vial.

-

Reagent Addition: Add 20 µL of Methoxyamine hydrochloride (MOX) in pyridine (20 mg/mL).

-

Incubation: The vial is sealed and incubated at 30°C for 90 minutes with agitation.

Step 2: Silylation

-

Reagent Addition: Following methoximation, add 40 µL of BSTFA + 1% TMCS to the vial.

-

Incubation: The vial is resealed and incubated at 37°C for 30 minutes with agitation.

-

Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.

One-Step Derivatization for Non-Carbonyl Compounds (e.g., Amino Acids, Organic Acids)

For compounds lacking carbonyl groups, a direct silylation approach is sufficient.

-

Sample Preparation: The dried sample extract is placed in a GC vial.

-

Reagent Addition: Add 50 µL of BSTFA + 1% TMCS.

-

Incubation: The vial is sealed and heated at 70°C for 60 minutes.

-

Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.

Quantitative Data Summary

The efficiency and optimal conditions for this compound derivatization can vary depending on the metabolite class. The following tables provide a summary of typical experimental parameters.

| Metabolite Class | Derivatization Steps | Reagent(s) | Temperature (°C) | Time (min) | Reference |

| Sugars & Sugar Alcohols | 1. Methoximation2. Silylation | 1. MOX in Pyridine2. BSTFA + 1% TMCS | 1. 302. 37 | 1. 902. 30 | |

| Amino Acids | Silylation | BSTFA + 1% TMCS | 100 | 30 | |

| Organic Acids | Silylation | BSTFA + 1% TMCS | 60 | 60 | |

| Fatty Acids | Silylation | BSTFA + 1% TMCS | 60 | 60 | |

| Steroids (e.g., Estrogens) | Silylation | BSTFA + 1% TMCS | 75 | 45 |

Visualizing the Workflow

A clear understanding of the entire analytical process is crucial for robust and reproducible results. The following diagram illustrates a typical workflow for metabolomics analysis using this compound derivatization.

Caption: A typical workflow for GC-MS-based metabolomics using this compound derivatization.

Logical Relationship of Derivatization Choice

The decision to use a one-step or two-step derivatization protocol is a critical fork in the experimental design, dictated by the chemical nature of the target metabolites.

References

Methodological & Application

Application Notes and Protocols for BSTFA-TMCS Derivatization of Amino Acids for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of a wide range of volatile and thermally stable compounds. However, amino acids in their native state are polar and non-volatile, making them unsuitable for direct GC-MS analysis. Derivatization is a crucial step to chemically modify amino acids, rendering them volatile and amenable to GC-MS analysis. Silylation, a common derivatization technique, replaces active hydrogens on polar functional groups (e.g., -OH, -NH2, -SH) with a nonpolar trimethylsilyl (TMS) group.[1]

This application note provides a detailed protocol for the derivatization of amino acids using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in combination with trimethylchlorosilane (TMCS) as a catalyst. BSTFA is a potent silylating reagent that effectively derivatizes the amino, carboxyl, and other functional groups of amino acids, while TMCS enhances the reactivity of BSTFA, especially for hindered groups.[2] The resulting TMS-derivatized amino acids are more volatile and thermally stable, allowing for their successful separation and analysis by GC-MS.

Principle of the Reaction

The derivatization of amino acids with BSTFA involves the replacement of active hydrogen atoms in the carboxyl (-COOH), amino (-NH2), hydroxyl (-OH), and thiol (-SH) groups with a trimethylsilyl (-Si(CH3)3) group. The addition of TMCS as a catalyst accelerates the reaction. The byproducts of this reaction, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are volatile and generally do not interfere with the chromatographic analysis.

Materials and Reagents

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

-

Trimethylchlorosilane (TMCS)

-

Acetonitrile (anhydrous, GC grade)

-

Pyridine (anhydrous, GC grade)

-

Amino acid standards

-

Internal standard (e.g., Norvaline)

-

Sample containing amino acids (e.g., protein hydrolysate, biological fluid extract)

-

Nitrogen gas (high purity)

-

Heating block or oven

-

GC vials (2 mL) with caps and septa

-

Microsyringes

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure complete derivatization and accurate quantification. Aqueous samples must be thoroughly dried as moisture can hydrolyze the silylating reagents and the TMS-derivatives, leading to poor reaction yield and instability.

-

Drying: Transfer a known volume or weight of the sample containing amino acids into a GC vial.

-

Evaporate the sample to complete dryness under a gentle stream of high-purity nitrogen gas at a temperature of approximately 70°C.

Derivatization Procedure

This protocol is a general guideline and may require optimization based on the specific amino acids of interest and the sample matrix.

-

Reagent Addition:

-

To the dried sample in the GC vial, add 100 µL of anhydrous acetonitrile.

-

Add 100 µL of BSTFA + 1% TMCS. For every 1 mg of amino acid, approximately 0.25 mL of BSTFA + TMCS can be used.

-

-

Reaction:

-

Tightly cap the vial.

-

Mix the contents thoroughly by vortexing or ultrasonication for 1 minute.

-

Heat the vial at 100°C for 30 minutes in a heating block or oven.

-

-

Cooling and Analysis:

-

Allow the vial to cool to room temperature.

-

The sample is now ready for injection into the GC-MS system.

-

Quantitative Data Summary

The reaction conditions for BSTFA-TMCS derivatization can be optimized for different applications. The following table summarizes typical experimental parameters reported in the literature.

| Parameter | Value | Source(s) |

| Reagent Composition | BSTFA + 1% TMCS | |

| BSTFA + 10% TMCS | ||

| Solvent | Acetonitrile | |

| Pyridine | ||

| Reagent Volume | 100 µL BSTFA + 100 µL Acetonitrile | |

| 0.25 mL BSTFA + TMCS per mg of amino acid | ||

| Reaction Temperature | 100°C | |

| 150°C | ||

| 60°C | ||

| Reaction Time | 30 minutes | |

| 2.5 hours | ||

| 15 minutes |

Diagrams

Caption: Experimental workflow for this compound derivatization of amino acids.

References

Application Note: Quantitative Analysis of Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS) Following Silylation with BSTFA-TMCS

AN-001

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of fatty acids in complex biological and chemical matrices. However, the inherent characteristics of free fatty acids—low volatility and high polarity due to the carboxylic acid group—present challenges for direct GC analysis, often resulting in poor peak shape and retention time variability.[1][2] To overcome these limitations, a derivatization step is essential to convert the polar carboxyl group into a less polar, more volatile functional group.[1][3][4]

This application note details a robust and widely used method for the derivatization of fatty acids using silylation. Specifically, it focuses on the use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in combination with Trimethylchlorosilane (TMCS) as a catalyst. This process replaces the active hydrogen on the carboxylic acid with a trimethylsilyl (TMS) group, forming a TMS ester. The resulting TMS-derivatized fatty acids are significantly more volatile and thermally stable, making them highly suitable for GC-MS analysis. This method is advantageous as it is effective for multiple functional groups, which is beneficial when analyzing various analyte types in a single run.

Experimental Protocol: Step-by-Step Derivatization of Fatty Acids

This protocol provides a detailed methodology for the silylation of fatty acids using BSTFA with 1% TMCS.

Materials:

-

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Sample: Dried fatty acid extract or standard (1-10 mg)

-

Solvent (optional but recommended): Anhydrous aprotic solvent such as acetonitrile, pyridine, or dichloromethane (DCM).

-

Reaction Vessels: 2 mL glass GC vials with PTFE-lined screw caps.

-

Heating Source: Heating block or oven capable of maintaining 60-100°C.

-

Vortex Mixer

-

Pipettes/Microsyringes

Procedure:

-

Sample Preparation (Critical Step):

-

Ensure the sample containing fatty acids is completely dry. This is the most critical step as BSTFA is highly sensitive to moisture.

-

If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of dry nitrogen at a moderate temperature (e.g., 70°C).

-

For samples extracted into an organic solvent, the solvent can be evaporated or the sample can be used directly if the solvent is aprotic and compatible with the derivatization reaction. A typical sample size might be ~100 µL of a 1 mg/mL solution.

-

-

Reagent Addition:

-

To the dried sample in a GC vial, add an appropriate volume of an aprotic solvent like acetonitrile if the sample is a solid residue.

-

Add the derivatization reagent, BSTFA + 1% TMCS. A molar excess of the reagent is required to ensure complete derivatization. A common approach is to add 50-100 µL of the reagent to a sample of approximately 1 mg.

-

-

Reaction Incubation:

-

Tightly cap the vial immediately after adding the reagent to prevent the entry of atmospheric moisture.

-

Vortex the mixture for approximately 10 seconds to ensure thorough mixing.

-

Place the vial in a heating block or oven set to a temperature between 60°C and 100°C. A widely used condition is 60°C.

-

Allow the reaction to proceed for 15 to 60 minutes. A common incubation time is 60 minutes. The optimal time and temperature may need to be adjusted depending on the specific fatty acids being analyzed.

-

-

Cooling and Dilution:

-

After the incubation period, carefully remove the vial from the heating source and allow it to cool to room temperature.

-

Once cooled, the sample can be directly injected into the GC-MS system.

-

Alternatively, the sample can be diluted with a suitable solvent, such as dichloromethane, before analysis.

-

-

Analysis:

-

The derivatized sample is now ready for injection into the GC-MS.

-

It is recommended to analyze the TMS derivatives within a reasonable timeframe, as they have limited stability and can hydrolyze over time.

-

Data Presentation: Summary of Derivatization and Analytical Parameters

The following table summarizes typical experimental conditions and parameters for the derivatization of fatty acids with BSTFA-TMCS and subsequent GC-MS analysis.

| Parameter | Typical Value / Condition | Reference |

| Derivatization Reagent | BSTFA + 1% TMCS | |

| Sample Size | ~100 µL of 1 mg/mL solution or 1-10 mg solid | |

| Reaction Temperature | 60°C - 100°C (60°C is common) | |

| Reaction Time | 15 - 60 minutes (60 minutes is common) | |

| Solvent (optional) | Acetonitrile, Dichloromethane, Pyridine | |

| GC Injector Temperature | 220 - 280°C | |

| GC Oven Program | Initial 70-100°C, ramp to ~250-320°C | |

| Carrier Gas | Helium | |

| Flow Rate | 0.6 - 1.0 mL/min | |

| MS Ionization Mode | Electron Impact (EI) at 70 eV |

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the derivatization of fatty acids using this compound for GC-MS analysis.

Caption: Workflow for silylation of fatty acids using this compound.

References

Application Note: Analysis of Organic Acids Using Silylation with BSTFA-TMCS Prior to GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of a wide range of volatile and semi-volatile compounds. However, many organic acids, which are key metabolites in numerous biological and chemical processes, are non-volatile and polar, making them unsuitable for direct GC-MS analysis. Chemical derivatization is a critical sample preparation step to convert these molecules into more volatile and thermally stable derivatives. Silylation, which involves the replacement of an active hydrogen atom with a trimethylsilyl (TMS) group, is a widely used derivatization technique for organic acids. This process significantly increases their volatility, allowing for robust and reproducible analysis by GC-MS.[1]

This application note provides a comprehensive protocol for the silylation of organic acids using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in combination with Trimethylchlorosilane (TMCS) as a catalyst.[2][3]

Principle of the Method

The derivatization of organic acids with BSTFA and TMCS involves the reaction of the acidic proton of the carboxyl group with the silylating agent. BSTFA is a strong trimethylsilyl donor, and the addition of TMCS as a catalyst enhances its reactivity, especially for hindered or less reactive carboxyl groups.[2][3] The resulting trimethylsilyl esters are significantly more volatile and less polar than the parent organic acids, enabling their separation and detection by GC-MS. The general reaction is illustrated below.

Caption: Chemical reaction of an organic acid with BSTFA-TMCS.

Quantitative Performance Data

The following table summarizes the performance characteristics of the this compound derivatization method for the analysis of 26 organic acids in serum, demonstrating the robustness and reliability of this protocol.

| Parameter | Result |

| Linearity (r) | 0.9958 - 0.9996 |

| Limit of Detection (LOD) | 0.04 - 0.42 µmol/L |

| Reproducibility (CV %) | 0.32 - 13.76% |

| Accuracy (Recovery %) | 82.97 - 114.96% |

| Stability (CV %) | 1.35 - 12.01% (Room Temp, 5 days) |

| 1.24 - 14.09% (4°C, 5 days) | |

| 1.01 - 11.67% (-20°C, 5 days) |

Experimental Protocols

This section provides detailed protocols for sample extraction from biological fluids and subsequent derivatization.

Protocol 1: Extraction of Organic Acids from Serum

This protocol is adapted for the extraction of organic acids from serum samples.

Materials:

-

Serum sample

-

Acetone (extraction solvent)

-

Internal standard solution

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator or SpeedVac)

Procedure:

-

Sample Preparation: To 100 µL of serum in a microcentrifuge tube, add an appropriate amount of internal standard.

-

Protein Precipitation and Extraction: Add 400 µL of cold acetone to the serum sample.

-

Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a SpeedVac. The dried extract is now ready for derivatization.

Protocol 2: Extraction of Organic Acids from Urine

This protocol outlines the procedure for extracting organic acids from urine samples.

Materials:

-

Urine sample

-

Internal standard solution (e.g., cholesterol, 3.64 mM)

-

Ethyl acetate

-

6N HCl

-

Anhydrous sodium sulfate

-

Centrifuge

-

Vortex mixer

-

Evaporator

Procedure:

-

Sample Preparation: To 200 µL of urine in a glass vial, add 20 µL of internal standard.

-

Acidification: Acidify the sample to approximately pH 1-2 by adding 6N HCl.

-

Liquid-Liquid Extraction: Add 600 µL of ethyl acetate to the acidified sample.

-

Vortex: Vortex the mixture thoroughly for 1 minute.

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 3 minutes to separate the layers.

-

Organic Layer Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new glass vial.

-

Re-extraction: Repeat the extraction of the aqueous layer with another 600 µL of ethyl acetate to maximize recovery. Combine the organic extracts.

-

Drying: Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial.

-

Evaporation: Evaporate the dried extract to dryness under a gentle stream of nitrogen with mild heating (e.g., 35°C). The dried extract is now ready for derivatization.

Protocol 3: Silylation Derivatization

This protocol is a general procedure for the silylation of dried organic acid extracts.

Materials:

-

Dried sample extract

-

BSTFA + 1% TMCS

-

Pyridine (optional, as a catalyst and solvent)

-

Hexane or other suitable solvent

-

Heating block or oven

-

Vortex mixer

-

GC vials with inserts

Procedure:

-

Reagent Addition: To the dried sample residue, add 50 µL of pyridine (if used) and 100 µL of BSTFA + 1% TMCS.

-

Reaction: Tightly cap the vial and vortex for 1 minute. Heat the mixture at 60-80°C for 30-60 minutes. The optimal temperature and time may vary depending on the specific organic acids being analyzed.

-

Cooling: Allow the vial to cool to room temperature.

-

Dilution: Add a suitable solvent such as hexane to dilute the sample to the final desired volume for GC-MS analysis.

-

Transfer: Transfer the derivatized sample to a GC vial with an insert for analysis.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to GC-MS analysis.

References

Application Note: Silylation of Carbohydrates with BSTFA-TMCS for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbohydrates are a class of polar, non-volatile molecules that require chemical derivatization to increase their volatility and thermal stability for analysis by gas chromatography-mass spectrometry (GC-MS).[1][2] Silylation is a common and effective derivatization technique where active hydrogens in hydroxyl groups are replaced by a trimethylsilyl (TMS) group.[3][4] This process significantly reduces the polarity of the carbohydrate, making it amenable to GC analysis.[3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and widely used silylating reagent for this purpose. The addition of a catalyst, such as Trimethylchlorosilane (TMCS), enhances the reactivity of BSTFA, particularly for sterically hindered hydroxyl groups, ensuring a more complete derivatization. For reducing sugars, which exist in multiple anomeric forms, a two-step derivatization involving oximation prior to silylation is often employed to "lock" the sugar in its open-chain form, simplifying the resulting chromatogram.

This application note provides a detailed protocol for the silylation of carbohydrates using BSTFA with TMCS as a catalyst, intended for researchers in various fields including drug development, metabolomics, and food science.

Silylation Reaction Mechanism

The silylation of a carbohydrate's hydroxyl group with BSTFA is a nucleophilic substitution reaction. The hydroxyl group's oxygen atom acts as a nucleophile, attacking the silicon atom of the BSTFA molecule. The presence of TMCS as a catalyst facilitates this reaction. The byproducts of the reaction, mono-(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are volatile, which is advantageous as it minimizes interference in the GC chromatogram.

Caption: Silylation mechanism of carbohydrates with BSTFA, catalyzed by TMCS.

Quantitative Data Summary

The following table summarizes typical experimental parameters and expected outcomes for the silylation of carbohydrates using BSTFA-TMCS. The efficiency of the derivatization can be influenced by the specific carbohydrate, sample matrix, and reaction conditions.

| Parameter | Value | Reference |

| Sample Amount | 1 - 10 mg | |

| BSTFA (+ 1% TMCS) Volume | 80 - 100 µL | |

| Oximation Reagent | 200 µL of 20 mg/mL Methoxyamine HCl in Pyridine | |

| Oximation Reaction Time | 30 minutes | |

| Oximation Reaction Temperature | 70°C | |

| Silylation Reaction Time | 30 - 60 minutes | |

| Silylation Reaction Temperature | 60 - 80°C | |

| Expected Yield | Close to 100% (for model compounds) | |

| Derivative Stability | Analyze within 24 hours for best results |

Experimental Protocol

This protocol outlines a two-step derivatization method involving oximation followed by silylation, which is particularly recommended for reducing sugars.

Materials:

-

Carbohydrate sample

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Methoxyamine hydrochloride

-

Anhydrous Pyridine

-

Reaction vials (e.g., 2 mL GC vials with inserts)

-

Heating block or oven

-

Nitrogen gas supply

-

Vortex mixer

-

Microsyringes

Procedure:

-

Sample Preparation:

-

Accurately weigh 1-10 mg of the carbohydrate sample into a reaction vial.

-

If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry as BSTFA is moisture-sensitive.

-

-

Oximation (for reducing sugars):

-

Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

-

Add 200 µL of the methoxyamine hydrochloride solution to the dried sample.

-

Tightly cap the vial and vortex briefly to dissolve the sample.

-

Heat the vial at 70°C for 30 minutes.

-

Cool the vial to room temperature.

-

-

Silylation:

-

Add 80-100 µL of BSTFA + 1% TMCS to the vial containing the oximated sample.

-

Tightly cap the vial and vortex for 10-30 seconds.

-

Heat the vial at 60-80°C for 30-60 minutes. The optimal time and temperature may vary depending on the specific carbohydrate.

-

Cool the vial to room temperature before opening.

-

-

GC-MS Analysis:

-

The derivatized sample can be injected directly into the GC-MS system.

-

If the concentration is too high, the sample can be diluted with an appropriate solvent (e.g., hexane or ethyl acetate).

-

It is recommended to analyze the derivatized samples within 24 hours, as TMS derivatives can degrade over time.

-

Experimental Workflow

The following diagram illustrates the key steps in the silylation protocol for carbohydrates.

Caption: Workflow for the two-step derivatization of carbohydrates.

Conclusion